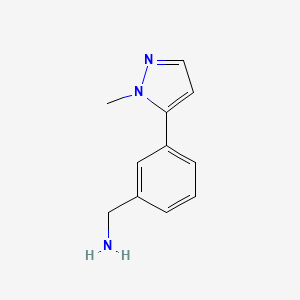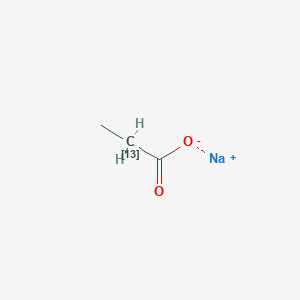
(3-(1-メチル-1H-ピラゾール-5-イル)フェニル)メタナミン
概要
説明
“(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine” belongs to the class of organic compounds known as phenylpyrazoles . It is an intermediate used to prepare nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines as selective and orally active dipeptidylpeptidase 4 inhibitors for use as antidiabetic agents .
Synthesis Analysis
The synthesis of this compound involves the use of 3-oxy-dithiomethyl butyrate, piperazine, and phenylhydrazine as starting materials through nucleophilic substitution and cyclization under acid catalysis . Another process involves the reaction of 1-acetoacetyl-4-tert-butoxycarbonylpiperazine with phenylhydrazine in the presence of methanesulfonic acid, followed by cyclization with phosphous oxy chloride in pyridine .Molecular Structure Analysis
The molecular weight of “(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine” is 187.24 . The IUPAC Standard InChI isInChI=1S/C11H13N3/c1-14-10(7-8-13-14)11(12)9-5-3-2-4-6-9/h2-8,11H,12H2,1H3 . Chemical Reactions Analysis
The compound is used in the preparation of nonracemic γ-bicyclic heteroarylpiperazine- and heteroarylpiperidine-substituted prolinylthiazolidines . It is also used as an intermediate in the synthesis of other compounds .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.24 . It is a powder at room temperature .科学的研究の応用
医薬品化学と創薬
(3-メチル-1-フェニル-1H-ピラゾール-5-イル)ベンジルアミンは、医薬品化学において重要な中間体として機能します。研究者は、新規医薬品の設計のためのビルディングブロックとしての可能性を調査しています。特に注目されている分野には、次のようなものがあります。
- ジペプチジルペプチダーゼ4(DPP-4)阻害剤: この化合物は、非ラセミγ-二環式ヘテロアリールピペラジンおよびヘテロアリールピペリジン置換プロリニルチアゾリジンを前駆体とするために研究されています。 これらの誘導体は、選択的かつ経口活性のあるDPP-4阻害を示し、有望な抗糖尿病剤となっています .
超分子化学と結晶工学
研究者は、(3-メチル-1-フェニル-1H-ピラゾール-5-イル)ベンジルアミンおよび関連化合物の超分子挙動を研究しています。調査では、小さな構造修飾が超分子構造における平面スタッキングコラムの形成にどのように影響するかについて注目しています。 これらの相互作用を理解することは、材料科学と結晶工学に貢献しています .
作用機序
Target of Action
Similar compounds have been used in proteomics research applications , suggesting potential interactions with proteins or enzymes in the body.
Mode of Action
It’s known that the compound belongs to the pyrazole class, which has diverse biological activities . Pyrazoles have been shown to interact with various targets in the body, leading to changes in cellular function .
Biochemical Pathways
Pyrazole derivatives have been shown to impact a variety of biological pathways, including those involved in cancer and antioxidant activity .
Result of Action
Similar pyrazole derivatives have demonstrated cytotoxic effects on human cell lines .
Action Environment
It’s known that factors such as ph, temperature, and presence of other compounds can impact the activity of similar compounds .
Safety and Hazards
生化学分析
Biochemical Properties
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine plays a significant role in biochemical reactions, particularly due to its interactions with enzymes, proteins, and other biomolecules. This compound has been shown to interact with autophagy proteins, which are involved in the cellular process of autophagy, a mechanism for degrading and recycling cellular components . Additionally, (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine has been found to activate p53-mediated apoptosis, a pathway crucial for regulating cell death and maintaining cellular homeostasis . These interactions highlight the compound’s potential in modulating important biochemical pathways.
Cellular Effects
The effects of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine on various cell types and cellular processes are profound. This compound has demonstrated cytotoxicity in several human cell lines, including colorectal carcinoma cells . It influences cell function by inducing oxidative stress, leading to the production of reactive oxygen species (ROS) and subsequent cellular damage . Furthermore, (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential as an anticancer agent .
Molecular Mechanism
At the molecular level, (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation . The compound’s interaction with autophagy proteins and its role in activating p53-mediated apoptosis are key aspects of its molecular mechanism . These interactions result in changes in gene expression and cellular responses, further elucidating the compound’s biochemical properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine remains stable under specific conditions, but its degradation products can also impact cellular processes . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained cytotoxic effects and alterations in cellular metabolism .
Dosage Effects in Animal Models
The effects of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic potential with minimal adverse effects . Higher doses can lead to toxicity and adverse reactions, including oxidative stress and cellular damage . These dosage-dependent effects highlight the importance of determining optimal dosing regimens for potential therapeutic applications.
Metabolic Pathways
(3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism . The compound’s metabolism can affect metabolic flux and metabolite levels, contributing to its overall biochemical activity. Understanding these metabolic pathways is crucial for elucidating the compound’s pharmacokinetics and potential therapeutic applications.
Transport and Distribution
Within cells and tissues, (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its bioavailability and efficacy. The compound’s distribution patterns are essential for understanding its pharmacodynamics and optimizing its therapeutic use.
Subcellular Localization
The subcellular localization of (3-(1-Methyl-1H-pyrazol-5-yl)phenyl)methanamine plays a significant role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization patterns can impact the compound’s interactions with biomolecules and its overall biochemical effects.
特性
IUPAC Name |
[3-(2-methylpyrazol-3-yl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c1-14-11(5-6-13-14)10-4-2-3-9(7-10)8-12/h2-7H,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQOTZRZQXMJNT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=CC(=C2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10640330 | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934570-45-3 | |
| Record name | 3-(1-Methyl-1H-pyrazol-5-yl)benzenemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934570-45-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[3-(1-Methyl-1H-pyrazol-5-yl)phenyl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10640330 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Methyl-4H-pyrido[4,3-d][1,3]oxazin-4-one](/img/structure/B1604206.png)












